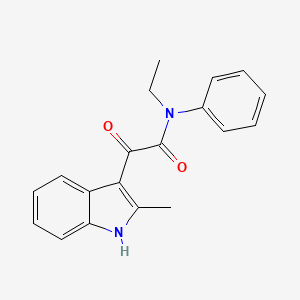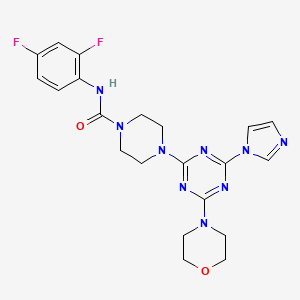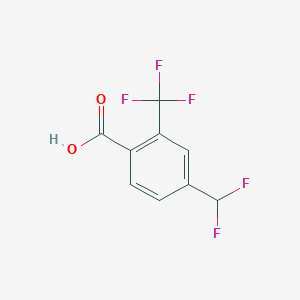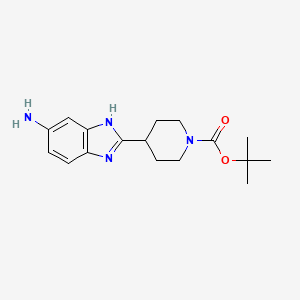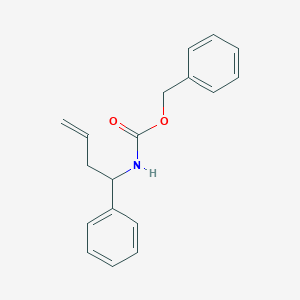
benzyl N-(1-phenylbut-3-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(1-phenylbut-3-en-1-yl)carbamate is a chemical compound with the molecular formula C18H19NO2 . It is used for research purposes .
Synthesis Analysis
The synthesis of carbamates, such as benzyl N-(1-phenylbut-3-en-1-yl)carbamate, can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times . Other methods include the use of boron trifluoride diethyl etherate in acetonitrile at 0 - 20℃ for 2 hours , or magnesium bis (trifluoromethane solfonyl)imide in ethanol at 20℃ for 0.166667 hours .Chemical Reactions Analysis
Benzyl N-(1-phenylbut-3-en-1-yl)carbamate can undergo various reactions. For instance, it can react with boron trifluoride diethyl etherate in acetonitrile at 0 - 20℃ for 2 hours, yielding a 95% product . It can also react with magnesium bis (trifluoromethane solfonyl)imide in ethanol at 20℃ for 0.166667 hours, yielding a 95% product .Physical And Chemical Properties Analysis
Benzyl N-(1-phenylbut-3-en-1-yl)carbamate has a molecular weight of 281.35 . Its boiling point and other physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Synthesis of N-protected Allylic Amines : A method for synthesizing N-protected allylic amines from allyl ethers using chlorosulfonyl isocyanate has been reported. This process yields various carbamate derivatives, demonstrating the versatility of allyl ethers in organic synthesis (Kim et al., 2001).
Inhibition of Cholinesterase Enzymes : Novel benzene-based carbamates have been synthesized and evaluated for their potential to inhibit acetyl- and butyrylcholinesterase enzymes, indicating their therapeutic potential in treating diseases like Alzheimer's (Bąk et al., 2019).
Vibrational and Electronic Properties Study : An integrated experimental and theoretical study on the vibrational and electronic properties of Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC) molecule was conducted, offering insights into its potential applications in material science (Rao et al., 2016).
Catalysis and Polymer Science
Catalytic Applications : Research has shown the use of benzyl N-(1-phenylbut-3-en-1-yl)carbamate derivatives in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, demonstrating its utility in the synthesis of complex nitrogen-containing heterocycles (Zhang et al., 2006).
Stabilization of Polyurethane : Studies on the thermal degradation of polyurethane have identified the carbamate group as a critical factor in color development during degradation. N-substituted polyurethanes, including benzyl derivatives, show enhanced stability, indicating their importance in materials science (Beachell & Son, 1964).
Medicinal Chemistry and Drug Development
Antimycobacterial Activities : Hydroxyethylsulfonamides and carbamates derived from benzyl N-(1-phenylbut-3-en-1-yl)carbamate have been synthesized and tested for their activity against M. tuberculosis, revealing potential applications in developing new antimycobacterial agents (Moreth et al., 2014).
Prodrug Forms for Phenols : Phenyl carbamate esters derived from N-substituted 2-aminobenzamides have been explored as prodrug forms to protect phenolic drugs against first-pass metabolism, indicating a novel approach to enhance the bioavailability of phenolic drugs (Thomsen & Bundgaard, 1993).
Safety and Hazards
Propriétés
IUPAC Name |
benzyl N-(1-phenylbut-3-enyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-9-17(16-12-7-4-8-13-16)19-18(20)21-14-15-10-5-3-6-11-15/h2-8,10-13,17H,1,9,14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSDEVWSSMKYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(1-phenylbut-3-en-1-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2535998.png)

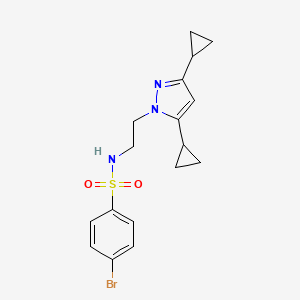
![2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B2536006.png)

![9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2536009.png)
![5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2536012.png)
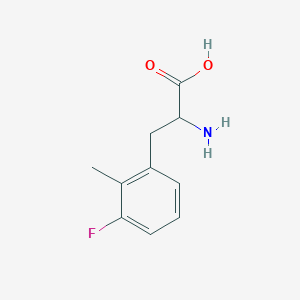
![7'a-Methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one](/img/structure/B2536015.png)

